2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile is a heterocyclic compound that features a unique combination of chloro, oxazole, pyrimidine, and benzonitrile moieties
Preparation Methods
The synthesis of 2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring or the condensation of oxazole derivatives leading to fused pyrimidine rings . One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: Depending on the reagents and conditions, the compound can undergo oxidation or reduction to form different derivatives.
Common reagents used in these reactions include bases, acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, antiviral agents, and immunosuppressive drugs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby affecting various cellular pathways . The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s derivatives.
Comparison with Similar Compounds
2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile can be compared with other similar compounds, such as:
2-Chlorooxazolo[5,4-b]pyridine: This compound shares the oxazole and chloro moieties but differs in the pyridine ring instead of the pyrimidine ring.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-amine derivatives: These compounds are also heterocyclic and have shown promise as kinase inhibitors.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
918880-73-6 |
---|---|
Molecular Formula |
C12H5ClN4O |
Molecular Weight |
256.65 g/mol |
IUPAC Name |
2-chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C12H5ClN4O/c13-9-2-1-7(3-8(9)4-14)11-17-10-5-15-6-16-12(10)18-11/h1-3,5-6H |
InChI Key |
XHOYFORINXNSPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=CN=CN=C3O2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.